Febantel-d6

Beschreibung

Significance of Stable Isotope Labeling in Drug Metabolism Studies

Stable isotope labeling is a crucial technique in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the fate of a drug molecule within a biological system. symeres.comnih.gov This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of metabolic pathways, the identification of metabolites, and the assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. eurekaselect.comacs.org The use of stable isotopes avoids the complications associated with radioisotopes and provides a powerful tool for quantitative analysis. researchgate.net

One of the key advantages of deuterium labeling is the kinetic isotope effect (KIE). assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. acs.org This can result in a longer drug half-life, increased bioavailability, and potentially a more favorable safety profile. researchgate.netuobaghdad.edu.iq

Overview of Febantel (B1672320) as a Pro-benzimidazole Anthelmintic

Febantel is a broad-spectrum anthelmintic agent used in veterinary medicine to treat internal parasites such as roundworms and tapeworms. parasitipedia.net It belongs to the chemical class of pro-benzimidazoles. parasitipedia.net This means that Febantel itself is a prodrug, which is a biologically inactive compound that is metabolized in the body to produce an active drug. msdvetmanual.com After administration, Febantel is converted into its active metabolites, primarily fenbendazole (B1672488) and oxfendazole (B1322). noahcompendium.co.ukdefra.gov.uk

The mechanism of action of these active metabolites involves the disruption of cellular structures within the parasite. parasitipedia.net They bind to a protein called tubulin, inhibiting its polymerization into microtubules. defra.gov.uk Microtubules are essential for various cellular functions, including cell division, motility, and nutrient uptake in the parasites. parasitipedia.net By disrupting these processes, the anthelmintic agents cause the paralysis and eventual death of the worms. parasitipedia.net

Rationale for Deuterium Labeling of Febantel (Febantel-d6) in Research Contexts

The development of this compound, a deuterated analog of Febantel, serves several important purposes in a research setting. Primarily, this compound is utilized as an internal standard in analytical and pharmacokinetic studies. axios-research.compharmaffiliates.com In quantitative analysis, particularly in methods involving mass spectrometry, an internal standard is a compound of known concentration that is added to samples. It helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the measurement of the target analyte (in this case, Febantel and its metabolites).

Because this compound has a slightly higher molecular weight than the non-deuterated form due to the presence of six deuterium atoms, it can be distinguished from the parent compound by mass spectrometry. However, its chemical and physical properties are nearly identical, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This makes it an ideal internal standard for quantifying Febantel and its metabolites in biological matrices like plasma or tissues. Furthermore, the use of this compound can aid in metabolic pathway elucidation by helping to trace the biotransformation of Febantel into its active metabolites.

Structure

3D Structure

Eigenschaften

IUPAC Name |

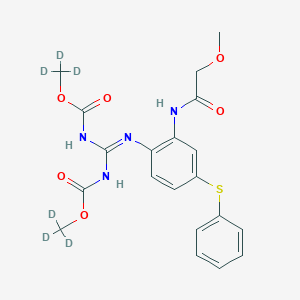

trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCCXLBXIJMERM-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746813 | |

| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-79-8 | |

| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Febantel D6

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a critical technique in pharmaceutical research. musechem.com Deuterated compounds serve as valuable tools in metabolic studies, as internal standards for quantitative mass spectrometry, and, in some cases, as active pharmaceutical ingredients with improved pharmacokinetic profiles due to the kinetic isotope effect (KIE). acs.orgindustry.gov.au The KIE describes the change in reaction rate when a C-H bond is replaced by a stronger C-D bond, which can slow down metabolic processes that involve the cleavage of that bond. scielo.org.mx

Several general strategies have been developed for deuterium incorporation:

Acid/Base-Catalyzed Exchange: This traditional method involves the exchange of labile protons, such as those adjacent to carbonyl groups (enolizable protons), with deuterium from a deuterated solvent like deuterium oxide (D₂O) or deuterated alcohols, often promoted by an acid or base catalyst. scielo.org.mxrsc.org

Reduction with Deuterated Reagents: Functional groups like esters, carboxylic acids, ketones, and aldehydes can be reduced using deuterated reducing agents. Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are powerful tools for introducing deuterium at specific locations. scielo.org.mx

Transition-Metal Catalysis: Modern methods frequently employ transition-metal catalysts (e.g., Palladium, Iridium, Ruthenium) to activate otherwise inert C-H bonds, facilitating hydrogen isotope exchange (HIE) with a deuterium source like D₂O or D₂ gas. rsc.orgthieme-connect.com These methods can often be applied late in a synthetic sequence, allowing for the deuteration of complex molecules without complete re-synthesis. thieme-connect.com

Photochemical Methods: Visible-light induced photocatalysis has emerged as a mild and sustainable approach for deuteration, capable of activating C-H bonds under gentle conditions and showing high functional group tolerance. rsc.org

Chemical Synthesis Pathways for Febantel-d6

The synthesis of this compound follows the established route for its non-labeled counterpart, with a key modification to introduce the deuterium atoms at the desired positions. The structure of Febantel (B1672320) contains three methoxy (B1213986) groups; the "-d6" designation indicates that two of these methyl groups are fully deuterated (–OCD₃). Specifically, the two methoxycarbonyl groups on the guanidine (B92328) moiety are the sites of deuteration.

The synthesis can be retrosynthetically broken down into three key precursors: 2-amino-5-(phenylthio)phenyl(2-methoxyacetyl)amine, and a deuterated guanidinylating agent, which is derived from S-methylisothiourea and a deuterated methylating agent.

A plausible synthetic pathway is as follows:

Synthesis of 2-Nitro-5-(phenylthio)aniline: The synthesis begins with the reaction of 5-chloro-2-nitroaniline (B48662) with thiophenol in the presence of a base like potassium carbonate (K₂CO₃) to yield 2-nitro-5-(phenylthio)aniline. guidechem.com

Acylation: The resulting aniline (B41778) is then acylated using methoxyacetyl chloride in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane. This step attaches the methoxyacetamido side chain, yielding 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide. guidechem.com

Reduction of Nitro Group: The nitro group is selectively reduced to an amine. A common method is using hydrazine (B178648) hydrate (B1144303) with a catalyst like ferric chloride and activated carbon in methanol (B129727). guidechem.com This produces 2-methoxy-N-[2-amino-5-(phenylthio)phenyl]acetamide.

Synthesis of Deuterated Guanidinylating Agent: The key step for isotope incorporation is the synthesis of the guanidinylating agent, S-methyl-N,N'-bis(methoxy-d3-carbonyl)isothiourea. This reagent is prepared by reacting S-methylisothiourea with two equivalents of methyl-d3 chloroformate. The use of the deuterated chloroformate ensures the introduction of two -COOCD₃ groups.

Final Condensation Step: The final product, this compound, is obtained by the condensation of 2-methoxy-N-[2-amino-5-(phenylthio)phenyl]acetamide with the deuterated guanidinylating agent, S-methyl-N,N'-bis(methoxy-d3-carbonyl)isothiourea. The reaction is typically carried out in a solvent like methanol with an acid catalyst such as p-toluenesulfonic acid, followed by reflux. guidechem.com

In this compound, the six deuterium atoms are specifically located on the methyl groups of the two methoxycarbonyl functions. This precise placement is achieved by using a deuterated reagent, methyl-d3 chloroformate, in the synthesis of the guanidinylating portion of the molecule. This late-stage introduction of the labeled moiety is an efficient strategy, avoiding the need to carry the isotopic label through multiple preceding synthetic steps where it could be lost or scrambled.

Optimizing reaction conditions is crucial to maximize the chemical yield and ensure high isotopic enrichment, minimizing the presence of partially deuterated or non-deuterated species. musechem.commdpi.com

Key parameters for optimization include:

Reaction Time and Temperature: The final condensation step may require careful control of temperature and reaction time to drive the reaction to completion without causing degradation of reactants or products. guidechem.commdpi.com

Catalyst Loading: The efficiency of both the reduction and final condensation steps can be dependent on the amount and activity of the catalyst used. musechem.comnumberanalytics.com

Purity of Reagents: The isotopic purity of the methyl-d3 chloroformate is paramount. Using a reagent with high isotopic enrichment (>99%) directly translates to a final product with high isotopic purity.

Purification Methods: Post-synthesis purification, typically through recrystallization or chromatography, is essential to remove chemical impurities and any isotopically lighter variants of the final compound. guidechem.com

| Parameter | Objective | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Temperature | Maximize reaction rate while minimizing side reactions/degradation. | Reflux in methanol (approx. 65°C) for the final condensation step. | guidechem.com |

| Solvent | Ensure solubility of reactants and facilitate reaction. | Methanol for the final step; Dichloromethane for acylation. | guidechem.com |

| Catalyst | Increase reaction efficiency. | p-Toluenesulfonic acid for condensation; Ferric chloride for nitro reduction. | guidechem.com |

| Isotopic Reagent Purity | Achieve high isotopic enrichment in the final product. | Use of methyl-d3 chloroformate with >99% deuterium incorporation. | rsc.org |

| Purification | Remove chemical and isotopic impurities. | Recrystallization from methanol or ethanol; Column chromatography. | guidechem.comtandfonline.com |

Deuteration at Specific Molecular Positions

Analytical Validation of this compound Synthesized Products

Following synthesis, a rigorous analytical validation is required to confirm the identity, purity, and isotopic enrichment of this compound. nih.govacs.org This process typically involves a combination of spectroscopic and chromatographic techniques. rsc.org

Spectroscopy is the primary tool for confirming the successful incorporation of deuterium and verifying the molecular structure. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the synthesized compound. mdpi.com this compound should exhibit a molecular ion peak that is 6.0378 Da higher than that of unlabeled Febantel, corresponding to the mass difference between six deuterium atoms and six protium (B1232500) atoms. The isotopic cluster pattern will also be significantly different, providing a clear confirmation of labeling. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and determining the exact location of the deuterium labels. ias.ac.in

¹H NMR: In the proton NMR spectrum of this compound, the singlet corresponding to the six protons of the two methoxycarbonyl groups (typically around 3.8 ppm) will be absent or significantly diminished. industry.gov.auresearchgate.net The disappearance of this signal is strong evidence of successful deuteration at that position.

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the labeled positions, providing direct observation of the incorporated deuterium. mdpi.comnasa.gov

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms attached to deuterium (the -CD₃ groups) will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding -CH₃ groups in the unlabeled compound. nih.gov

| Technique | Parameter | Expected Result for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺ | Expected m/z of ~453.19, which is ~6 Da higher than unlabeled Febantel (m/z ~447.15). | pharmaffiliates.com |

| ¹H NMR | Signal for -COOCH₃ protons | Absence of a singlet at ~3.8 ppm. | industry.gov.au |

| ²H NMR | Signal for -COOCD₃ deuterons | Presence of a signal at ~3.8 ppm. | mdpi.com |

| ¹³C NMR | Signal for -COOCD₃ carbons | A shifted signal with C-D coupling multiplet. | nih.gov |

While spectroscopy confirms the structure and isotopic labeling, chromatography is used to determine the chemical purity of the compound, separating it from any starting materials, by-products, or other impurities. industry.gov.au

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing the purity of Febantel and its isotopologues. nih.govresearchgate.net A validated HPLC method can quantify the purity of the this compound batch. While deuterium labeling can sometimes cause a slight change in retention time compared to the unlabeled analog, a single, sharp peak is expected for a pure compound. scispace.com Method validation typically assesses parameters such as linearity, accuracy, precision, and specificity to ensure the data is reliable. industry.gov.auresearchgate.net

| HPLC Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution. | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV absorbance at a wavelength such as 240 nm or 292 nm. | nih.govresearchgate.net |

| Purity Specification | Typically >98% for use as an analytical standard. | industry.gov.au |

Advanced Analytical Applications of Febantel D6 in Biological Matrices

Quantitative Bioanalysis of Febantel (B1672320) and its Metabolites using Febantel-d6 as Internal Standard

This compound is instrumental in the accurate quantification of febantel and its primary active metabolites, fenbendazole (B1672488) and oxfendazole (B1322), in biological samples such as plasma. nih.govresearchgate.netnih.gov The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative bioanalysis of drugs and their metabolites due to its high selectivity, sensitivity, and speed. waters.com Several UPLC-MS/MS methods have been developed and validated for the simultaneous determination of febantel and its metabolites in plasma. nih.govnih.govdntb.gov.ua These methods typically utilize a C18 reversed-phase column for chromatographic separation and multiple reaction monitoring (MRM) in positive electrospray ionization mode for detection. nih.govnih.gov

In a representative method, the chromatographic separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water. nih.govnih.gov The total run time for the analysis can be as short as 9 minutes. nih.gov The mass transitions monitored are specific to each analyte and the internal standard, ensuring high selectivity. For instance, the transition for febantel might be m/z 447.1 > 415.1, while a deuterated internal standard like fenbendazole-d3 (B588382) (often used in conjunction with febantel analysis) is monitored at m/z 303 > 268.1. nih.gov

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and specificity. nih.govunil.chnih.gov Calibration curves are typically linear over a defined concentration range, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net The accuracy and precision of these methods are demonstrated by low coefficients of variation (CV) for intra- and inter-batch analyses. nih.govunil.ch

Table 1: Example of LC-MS/MS Method Parameters for Febantel and Metabolites

| Parameter | Value |

| Chromatographic Column | UPLC BEH C18 nih.govnih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Fenbendazole-d3 (as a proxy for this compound) nih.govnih.gov |

| Total Run Time | 9.0 minutes nih.gov |

| Linearity (r²) | >0.99 nih.govresearchgate.net |

| Intra- and Inter-batch Precision (%CV) | 1.08%–14.26% nih.gov |

| Accuracy | 90.66% to 110.28% nih.gov |

This table is a composite representation based on published data and may not reflect a single specific study.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly enhances the accuracy of quantitative analysis. researchgate.netptb.de By introducing a known amount of an isotopically labeled standard, such as this compound, at the beginning of the sample preparation process, any losses or variations during extraction, cleanup, and analysis are compensated for. ptb.de This is because the deuterated standard behaves almost identically to the non-labeled analyte throughout the entire analytical procedure. lcms.czptb.de

The principle of IDMS relies on measuring the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard. ptb.de This ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects or instrument variability. lcms.czresearchgate.net The use of a stable isotope-labeled internal standard like this compound is therefore crucial for minimizing analytical errors and achieving the highest level of accuracy in bioanalytical measurements. lcms.czugent.be

The analysis of drugs in biological matrices like plasma requires effective sample preparation to remove interfering substances such as proteins and lipids. nih.gov Common techniques used for the extraction of febantel and its metabolites include protein precipitation (PP) and liquid-liquid extraction (LLE). nih.govnih.gov A combination of these methods is often employed to achieve high extraction recovery and clean extracts. nih.govnih.gov

One validated procedure involves adding an internal standard solution to a small volume of plasma (e.g., 100 µL), followed by protein precipitation with acetonitrile. nih.gov Subsequently, a liquid-liquid extraction with ethyl acetate (B1210297) is performed. nih.gov The organic layers are then combined, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. nih.gov This approach has been shown to yield high and consistent mean extraction recoveries of over 90% for the analytes and the internal standard. nih.gov Other techniques like solid-phase extraction (SPE) have also been used, though they can be more time-consuming and costly. nih.gov

Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Trace Analysis and Detection Limits in High-Sensitivity Assays

The high sensitivity of modern LC-MS/MS instrumentation allows for the detection and quantification of analytes at very low concentrations. mdpi.comnih.govresearchgate.net The use of this compound as an internal standard is particularly advantageous in trace analysis, where achieving low limits of detection (LOD) and quantification (LOQ) is essential. nih.govresearchgate.net

Validated LC-MS/MS methods for febantel and its metabolites have demonstrated low LOQs, for example, 2 ng/mL for febantel in dog plasma. nih.gov The ability to accurately measure such low concentrations is critical for pharmacokinetic studies, especially when drug concentrations fall to trace levels at later time points. The stability and predictable behavior of this compound contribute to the robustness of the assay at these low concentrations, ensuring that the results are reliable.

Inter-laboratory Harmonization and Quality Control in Deuterated Standard Utilization

Ensuring the comparability and reliability of analytical results across different laboratories is a significant challenge in bioanalysis. unil.chnih.gov The use of deuterated internal standards like this compound plays a crucial role in inter-laboratory harmonization efforts. unil.chiacld.com By providing a common reference point, these standards help to minimize variability that can arise from differences in instrumentation, sample preparation protocols, and calibrator sources. iacld.com

Effective quality control (QC) procedures are essential for monitoring the performance of analytical methods over time and between laboratories. iacld.comnih.gov This includes the use of QC samples at multiple concentration levels (low, medium, and high) to assess accuracy and precision. nih.goviacld.com The consistent response of the deuterated internal standard across different batches and laboratories provides an important metric for system suitability and data acceptability. waters.comiacld.com Establishing well-defined tolerance criteria for internal standard response and ion ratios is a key component of a robust quality management system in clinical and research laboratories. iacld.com The development and validation of methods using commercially available kits that include deuterated standards can further facilitate harmonization by standardizing procedures across different sites. unil.chnih.gov

Investigating Febantel Metabolism and Biotransformation Using Febantel D6 As a Tracer

Elucidation of Metabolic Pathways of Febantel (B1672320) and its Deuterated Analogs

In vivo, Febantel undergoes significant biotransformation, with the primary metabolic route involving cyclization to form fenbendazole (B1672488). inchem.org Further oxidation at the sulfur atom can also occur, leading to the formation of a sulfoxide (B87167), which then cyclizes to yield oxfendazole (B1322). inchem.org Both fenbendazole and oxfendazole are subject to further metabolic processes. inchem.org The liver is the principal site for the oxidative metabolism of both febantel and its metabolite fenbendazole. inchem.org Studies have shown that intestinal absorption and biotransformation of febantel are more rapid and active in sheep compared to cattle. nih.gov

The general metabolic scheme for febantel involves several key transformations:

Cyclization: Febantel is converted to fenbendazole.

Oxidation and Cyclization: Febantel is oxidized to its sulfoxide, which then forms oxfendazole.

Interconversion: Fenbendazole and oxfendazole can be metabolically interconverted. inchem.org

The use of deuterated internal standards, such as Fenbendazole-d3 (B588382) (FEN-d3), is crucial for the accurate quantification of febantel and its metabolites in biological matrices like plasma. nih.gov This isotope-labeled internal standard helps to minimize errors during sample analysis. nih.gov The primary metabolites of febantel include fenbendazole and oxfendazole. nih.gov In rats, metabolites such as fenbendazole and fenbendazole sulfone have been detected in the liver. fao.org

In various animal species, the oxidation of febantel to its sulfoxide is a rapid process. nih.gov This can be followed by cyclization and further oxidation, leading to metabolites like oxfendazole. nih.gov The metabolic pathways can be complex, with numerous components found in urine and feces following administration. fao.org

Table 1: Identified Metabolites of Febantel in Rat Tissue

| Metabolite | R Group | X Group | % of Total Residue (Male Liver) | % of Total Residue (Female Liver) |

|---|---|---|---|---|

| Febantel | - | - | 3 | 1 |

| BAY h 5156 (Fenbendazole) | COOCH₃ | S | 22 | 37 |

| BAY h 7828 | COOCH₃ | SO | 3 | 3 |

| BAY k 6817 (Fenbendazole sulfone) | COOCH₃ | SO₂ | 12 | 8 |

| BAY k 1236 | COOCH₃ | S | 27 | 23 |

| BAY i 6057 | H | S | 0 | <1 |

| BAY k 7648 | H | SO | 0 | 0 |

| BAY k 8449 | H | SO₂ | 3 | 2 |

Data sourced from a study on the metabolites of febantel in rat tissue. fao.org

Tracer dilution techniques using stable isotopes allow for the quantitative measurement of metabolic fluxes, such as the rates of production and disposal of metabolites. profil.com By measuring the tracer-to-tracee ratio in blood samples via mass spectrometry, researchers can estimate the kinetics of metabolic pathways. profil.com While specific quantitative data on the metabolic ratios and fluxes of Febantel-d6 are not extensively detailed in the provided search results, the principles of stable isotope tracer studies are well-established for this purpose. nih.govprofil.comfbn-dummerstorf.de The use of deuterated standards like Fenbendazole-d3 enables precise quantification of febantel and its metabolites, which is essential for bioequivalence and pharmacokinetic studies. nih.gov

Identification and Structural Characterization of Deuterated Metabolites (e.g., Fenbendazole-d3, Oxfendazole-d3)

Enzyme-Specific Contributions to Febantel Metabolism

The biotransformation of febantel and its primary metabolite, fenbendazole, is mediated by several enzyme systems, primarily located in the liver. inchem.org

The hydroxylation of fenbendazole, a key metabolite of febantel, is predominantly catalyzed by Cytochrome P450 (CYP) isoforms CYP2C19 and CYP2J2. researchgate.netnih.govnih.gov Studies using human liver microsomes and recombinant P450s have shown that these two enzymes are the major contributors to the formation of hydroxyfenbendazole. nih.govnih.gov Specifically, the intrinsic clearance for hydroxyfenbendazole formation was significantly higher for CYP2C19 and CYP2J2 compared to other isoforms like CYP2D6. nih.govnih.gov While CYP2D6 does contribute to fenbendazole hydroxylation, its role is considered minor. nih.gov The activity of fenbendazole hydroxylation has been shown to correlate with the activities of both CYP2C19 and CYP2J2. researchgate.netnih.govnih.gov

Table 2: Relative Contribution of CYP Isoforms to Fenbendazole Hydroxylation

| CYP Isoform | Relative Intrinsic Clearance (μl/min/pmol P450) | Key Finding |

|---|---|---|

| CYP2C19 | 2.68 | Major contributor to hydroxyfenbendazole formation. nih.govnih.gov |

| CYP2J2 | 1.94 | Major contributor to hydroxyfenbendazole formation. nih.govnih.gov |

| CYP2D6 | Lower (11.7-fold and 8.4-fold lower than CYP2C19 and CYP2J2, respectively) | Minor role in fenbendazole hydroxylation. nih.govnih.gov |

Data derived from in vitro studies with human liver microsomes and recombinant P450s. nih.govnih.gov

Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the metabolism of xenobiotics, including benzimidazole (B57391) anthelmintics. wikipedia.orgnih.gov FMOs, along with CYP3A, have been implicated in the formation of sulfoxide metabolites from fenbendazole. nih.govnih.govdrugbank.comresearchgate.net These enzymes catalyze the oxygenation of nucleophilic heteroatom-containing compounds, converting lipophilic substances into more polar, excretable metabolites. wikipedia.orgnih.gov While CYPs are major contributors to oxidative drug metabolism, FMOs play a significant role, particularly in the S-oxidation of compounds like fenbendazole. wikipedia.orgnih.govresearchgate.net

Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2C19, CYP2J2) in Metabolic Conversion

In Vitro and Ex Vivo Metabolic Profiling Studies

In vitro metabolic profiling using liver microsomes from various species has been instrumental in comparing the metabolism of febantel and fenbendazole. nih.gov These studies have demonstrated that the oxidation of febantel is generally more rapid than that of fenbendazole across several species. nih.gov Such in vitro systems, along with recombinant enzymes, are essential for identifying the specific enzymes responsible for metabolic conversions. nih.govnih.gov

Ex vivo studies, which may involve incubating drugs with tissue preparations or whole organisms, provide further insights into metabolic pathways and the activity of metabolites. nih.govresearchgate.net For instance, ex vivo studies have been used to assess the activity of benzimidazole metabolites against parasites. nih.gov Metabolic profiling in both in vitro and ex vivo models is a critical component of drug development, helping to understand species differences in metabolism and identify potentially active or toxic metabolites. evotec.com

Use of Cellular and Subcellular Fractions (e.g., Microsomes, Hepatocytes)

In vitro metabolic studies using cellular and subcellular fractions are essential for predicting a drug's behavior in vivo. nuvisan.comwuxiapptec.com These systems allow for the investigation of metabolic pathways in a controlled environment, helping to identify potential metabolites and the enzymes responsible for their formation. The most common systems for this purpose are liver microsomes and hepatocytes, as the liver is the primary site of drug metabolism. wuxiapptec.comeuropa.eu

Liver Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes). wuxiapptec.com They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for oxidative, reductive, and hydrolytic reactions. wuxiapptec.com Studies using liver microsomes from various species have been instrumental in understanding the initial steps of Febantel's biotransformation.

Research has shown that Febantel is extensively metabolized by hepatic microsome preparations. nih.gov A key transformation is the cyclization of Febantel to form Fenbendazole, which is then further metabolized. inchem.org Another significant pathway is the S-oxidation of Febantel to its sulfoxide, a reaction for which sheep liver microsomes have shown particularly high activity. inchem.org The subsequent metabolism of Fenbendazole to its sulfoxide form, Oxfendazole, is also mediated by microsomal enzymes. inchem.orgnih.gov Studies using human liver microsomes have identified specific enzymes, such as CYP2J2 and CYP2C19, as being major contributors to the hydroxylation of Fenbendazole, a common biotransformation pathway. nih.govwashington.edu

When this compound is used as the substrate in these microsomal incubations, the resulting deuterated metabolites (e.g., Fenbendazole-d4, Oxfendazole-d4) can be easily distinguished and quantified by liquid chromatography-mass spectrometry (LC-MS). The known mass shift simplifies data analysis and confirms that the identified products originate from the administered tracer.

Hepatocytes: Hepatocytes are the primary functional cells of the liver and provide a more complete metabolic picture than microsomes. wuxiapptec.comeuropa.eu They contain both Phase I and Phase II metabolic enzymes, allowing for the study of both initial biotransformations and subsequent conjugation reactions (e.g., glucuronidation, sulfation). europa.eu Cryopreserved or cultured hepatocytes from different species, including humans, are widely used to compare metabolic profiles and predict human metabolism. nuvisan.commdpi.com

Studies using cultured hepatocytes from goats and cattle have confirmed the oxidative metabolism of Fenbendazole (Febantel's metabolite) to Oxfendazole and Fenbendazole sulphone. nih.gov The results from these in vitro hepatocyte models show a strong correlation with in vivo data, validating their use for predictive analysis. nih.gov More recent investigations using hepatocytes from humans, dogs, and monkeys have identified additional metabolites, including novel sulfate-conjugated forms, which would not be detected in typical microsomal studies due to the absence of the necessary sulfotransferase enzymes. tandfonline.comnih.gov

The use of this compound in hepatocyte assays allows researchers to trace the metabolic cascade through both Phase I and Phase II pathways. This provides a comprehensive map of biotransformation, from the initial oxidation and cyclization to the final conjugated products destined for excretion.

| Parent Compound | In Vitro System | Species | Key Metabolites Identified | Reference |

|---|---|---|---|---|

| Febantel | Liver Microsomes | Sheep, Cattle, Horse, Pig, Rat, Chicken, Trout | Fenbendazole, Febantel Sulphoxide, Oxfendazole | nih.govinchem.org |

| Fenbendazole | Liver Microsomes | Human, Rat, Dog | Oxfendazole (Fenbendazole sulfoxide), Hydroxyfenbendazole, Oxidized and Hydrolyzed forms | nih.govtandfonline.com |

| Fenbendazole | Hepatocytes | Human, Dog, Monkey | Oxfendazole, Oxidized forms, Hydrolyzed forms, Sulphate-conjugated metabolites | tandfonline.comnih.gov |

| Fenbendazole | Hepatocytes | Goat, Cattle | Oxfendazole, Fenbendazole sulphone | nih.gov |

| Fenbendazole | Liver Microsomes | Pig | Oxfendazole | conicet.gov.ar |

Organ-Specific Metabolic Investigations

While metabolism can occur in various tissues, the liver is the principal organ for drug biotransformation. inchem.orgnih.gov Investigations into the organ-specific metabolism of Febantel overwhelmingly focus on the liver due to its high concentration of metabolizing enzymes. inchem.org The in vitro studies using liver microsomes and hepatocytes are, by definition, organ-specific investigations designed to model the metabolic functions of the liver. inchem.orgnih.gov

These studies have established that the liver is responsible for the critical metabolic conversions of Febantel, including its cyclization to Fenbendazole and the subsequent S-oxidation of both Febantel and Fenbendazole. inchem.org The data gathered from liver-derived fractions of different species (e.g., rat, sheep, cattle, human) demonstrate that the liver's metabolic activity is the primary determinant of the fate of Febantel in the body. nih.govinchem.org

Pharmacokinetic Research of Febantel Using Deuterated Analogs

Bioequivalence and Comparative Pharmacokinetic Studies

Deuterated analogs are essential for conducting bioequivalence studies, which compare the rate and extent of absorption of different formulations of the same drug. frontiersin.orgresearchgate.net For a new formulation to be considered bioequivalent to a reference product, its pharmacokinetic parameters (like Cmax and AUC) must fall within a predefined range of the reference formulation's parameters. frontiersin.org

A recent study in 38 beagle dogs used a UPLC-MS/MS method, with Fenbendazole-d3 (B588382) as an internal standard, to compare a new compound Febantel (B1672320) tablet to a reference product. frontiersin.orgnih.gov The study measured the plasma concentrations of Febantel and its metabolites. frontiersin.org The results showed that the geometric mean ratios for Cmax and AUC for the parent drug and its metabolites were within the accepted bioequivalence range of 80%–125%, confirming that the test formulation was bioequivalent to the reference formulation. frontiersin.org Such studies ensure that generic or new formulations provide the same therapeutic effect as the original approved product. fda.gov Bioequivalence has also been demonstrated between different forms, such as tablet and paste formulations of Febantel. fda.gov

Inter-individual and Inter-species Variation in Febantel Pharmacokinetics

Significant variations in the pharmacokinetics of Febantel exist both between different animal species and among individuals of the same species. regulations.govresearchgate.net These differences can influence the efficacy of the drug. regulations.gov

Herbivorous species like horses and ruminants generally metabolize lipid-soluble drugs more rapidly than carnivorous species such as dogs. regulations.gov A comparative study between sheep and cattle found that intestinal absorption and biotransformation of Febantel were more active and faster in sheep. nih.gov In vitro studies using liver microsomes from various species (sheep, calf, horse, pig, rat, chicken, and trout) showed that the rate of Febantel's oxidation was most rapid in pigs and sheep. nih.gov

Even within a species, factors such as breed and genetics can influence drug metabolism. plos.org A bioequivalence study in dogs noted high inter-individual variability in the pharmacokinetic parameters of Febantel and its metabolites. frontiersin.org However, the intra-individual variability (the difference in response when the same animal receives the test and reference drugs) was much lower, allowing for successful bioequivalence assessment. frontiersin.org These species and individual variations highlight the importance of species-specific pharmacokinetic studies to establish rational dosing regimens. researchgate.net

Environmental Fate Research of Febantel and Its Metabolites Utilizing Deuterated Standards

Methodologies for Environmental Monitoring and Residue Analysis

Effective environmental monitoring relies on robust analytical methods capable of detecting and quantifying trace levels of Febantel (B1672320) and its primary metabolites, fenbendazole (B1672488) and oxfendazole (B1322). nih.gov The complexity of environmental matrices requires sophisticated sample preparation and highly sensitive analytical instrumentation. researchgate.net

The analysis of Febantel and its metabolites in environmental samples typically involves a multi-step process, beginning with extraction followed by chromatographic separation and detection. researchgate.net

Sample Preparation: Solid-phase extraction (SPE) is a commonly employed technique for pre-concentrating analytes from aqueous samples and cleaning up extracts from solid matrices like soil and sediment. researchgate.netresearchgate.net Hydrophilic-lipophilic balanced (HLB) polymeric sorbents are often used due to their effectiveness in retaining a broad range of compounds. researchgate.netresearchgate.net For solid samples, techniques like pressurized liquid extraction (PLE) or matrix solid-phase dispersion (MSPD) can be utilized to efficiently extract the target compounds. researchgate.netjfda-online.com

Analytical Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the simultaneous determination of Febantel and its metabolites. nih.govmdpi.com LC-MS/MS offers high sensitivity and selectivity, allowing for detection at the nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) level. researchgate.netresearchgate.net Detection is typically performed in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.govnih.gov

| Technique | Matrix | Sample Preparation | Key Findings/Limits of Quantification (LOQ) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Dog Plasma | Protein Precipitation & Liquid-Liquid Extraction (LLE) | LOQ: 2 ng/mL (Febantel), 10 ng/mL (Fenbendazole), 4 ng/mL (Oxfendazole) | nih.govnih.gov |

| LC-MS/MS | Soil & Sediment | Pressurised Liquid Extraction (PLE) & Solid-Phase Extraction (SPE) | LOQ: 0.5-2.5 ng/g | researchgate.net |

| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | LOQ: 2.5-14 ng/L | researchgate.net |

| UHPLC-QqLIT-MS | Surface Water | Solid-Phase Extraction (SPE) | Detected concentrations in the low ng/L range. | researchgate.net |

| HPLC | Livestock Tissue | Matrix Solid-Phase Dispersion (MSPD) | Effective for simultaneous determination of Febantel, Fenbendazole, and Oxfendazole. | jfda-online.com |

The accuracy and reliability of quantitative analysis, particularly at trace levels, can be compromised by matrix effects and variations in extraction efficiency. oup.com To overcome these challenges, stable isotope-labeled internal standards are widely used. altascientific.cn Febantel-d6, a deuterated analog of Febantel, serves as an ideal internal standard for the quantification of the parent compound. hpc-standards.comaltascientific.cn

During analysis, a known quantity of this compound is spiked into the sample at the beginning of the preparation process. Since this compound is chemically almost identical to Febantel, it experiences similar losses during extraction and cleanup, and similar ionization suppression or enhancement in the mass spectrometer's ion source. altascientific.cnoup.com By measuring the ratio of the native analyte to its deuterated standard, these variations can be effectively compensated for. researchgate.net Similarly, deuterated standards of the metabolites, such as Fenbendazole-d3 (B588382), are used for their respective quantification. nih.govnih.gov This isotope dilution mass spectrometry (IDMS) approach significantly improves the precision and accuracy of the results, making it the gold standard for environmental trace analysis. altascientific.cneurl-pesticides.eu

Detection and Quantification in Environmental Matrices (e.g., Water, Soil, Sediment)

Investigation of Environmental Degradation and Transformation Processes

Once released into the environment, Febantel is subject to various abiotic and biotic degradation processes that determine its persistence and the formation of transformation products. researchgate.netlongdom.org

Studies on the abiotic elimination of Febantel have shown that it is persistent against solar radiation, indicating that photodegradation is not a significant removal pathway in the aquatic environment. researchgate.netnih.gov

However, Febantel is susceptible to hydrolysis. researchgate.netnih.gov The rate of hydrolytic degradation is highly dependent on pH and temperature. researchgate.netnih.gov Half-lives can range from as short as 210 minutes to as long as 99 days under different conditions. researchgate.netnih.gov The primary degradation pathway involves a base-catalyzed hydrolysis followed by an oxidative cyclization, which transforms Febantel into its major, more stable metabolites: fenbendazole and fenbendazole sulfone. researchgate.netresearchgate.netnih.gov

Microbial communities in soil, sediment, and water play a crucial role in the transformation of many chemical contaminants. nih.govmdpi.com While Febantel itself is transformed abiotically, its principal metabolite, fenbendazole, undergoes further biotransformation. nih.gov Microorganisms can metabolize fenbendazole through various reactions, including oxidation to fenbendazole sulfone, hydroxylation, and hydrolysis. nih.govusda.gov Studies have shown that soil microbial communities can alter the persistence and bioavailability of benzimidazole (B57391) compounds. fenben.pro The composition and metabolic activity of the microbial community, along with environmental factors like the presence of other substrates, influence the rate and outcome of biotransformation. nih.govscribd.com The degradation products formed during biodegradation can differ from those created by abiotic processes. longdom.org

Assessment of Photodegradation and Hydrolysis Pathways

Mobility and Persistence Studies in Different Ecosystems

The mobility and persistence of a contaminant determine its distribution across different environmental compartments and its potential for long-range transport. researchgate.netnih.gov

Research indicates that Febantel and its metabolite fenbendazole exhibit limited mobility in soil and sediment due to their tendency to adsorb to solid particles. usda.govfenben.pro Fenbendazole, in particular, has low water solubility and a high octanol-water partition coefficient, causing it to bind strongly to soil organic matter and clay particles. fenben.pro This strong adsorption reduces its potential to leach into groundwater or move with surface water runoff. usda.gov

Despite low mobility, Febantel and its metabolites can be persistent. Studies have shown that Febantel persists in natural waters, with its persistence governed by hydrolysis rates. researchgate.netnih.gov The organic carbon-normalized sorption coefficient (Koc) for Febantel has been measured in the range of 1490 to 3894 L/kg for river sediments, classifying it as having low mobility. researchgate.netnih.govzoetis.com.au This combination of persistence and eventual entry into aquatic systems, even if slow, means that these compounds can potentially be transported far from their source of release, posing a potential long-term risk to aquatic ecosystems. researchgate.netnih.govkoreascience.kr

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Photodegradation | Persistent against solar radiation | Not a significant degradation pathway. | researchgate.netnih.gov |

| Hydrolysis Half-Life | 210 minutes to 99 days (pH and temperature dependent) | Primary abiotic degradation pathway in water. | researchgate.netnih.gov |

| Mobility (Koc) | 1490 - 3894 L/kg (Febantel) | Low mobility in soil and sediment. | researchgate.netnih.govzoetis.com.au |

| Bioaccumulation Potential | Low (LogKow = 1.5332) | Unlikely to accumulate significantly in organisms. | zoetis.com.au |

| Persistence | Considered persistent in water and soil | Potential for long-range transport and long-term exposure. | researchgate.netzoetis.com.au |

Leaching Potential in Agricultural Soils

Leaching is the process by which chemical compounds move through the soil profile with water, potentially contaminating groundwater. The leaching potential of febantel's metabolites is a key area of study for determining their environmental mobility. Studies indicate that fenbendazole (FBZ), the initial metabolite of febantel, is considered to be slightly to hardly mobile in soil environments. regulations.gov Its more persistent metabolites, oxfendazole (OXF) and fenbendazole sulfone (FBZ-SO2), are classified as moderately to slightly mobile. regulations.gov

The limited mobility is largely attributed to the strong tendency of these compounds to bind to soil particles, particularly organic matter. Research has shown that for fenbendazole, with an organic carbon-normalized sorption coefficient (Koc) well above 1000 L/kg, the criteria for being a potential leacher are not met. researchgate.net The persistence of these compounds in soil, measured by the dissipation half-life (DT50), also influences leaching. While fenbendazole degrades relatively quickly, its metabolites are significantly more persistent. regulations.gov The accurate determination of these very low concentrations in soil leachate and various soil horizons during column studies relies on analytical methods validated with deuterated internal standards. eurofins.com

Table 1: Soil Dissipation Half-Life (DT50) of Febantel Metabolites in Various Soils

| Compound | Soil Dissipation Half-Life (DT50) in Days | Source |

|---|---|---|

| Fenbendazole (FBZ) | 7.6 - 11.4 | regulations.gov |

| Fenbendazole (FBZ) in clay soil | 54 (9 in manured soil) | researchgate.net |

| Oxfendazole (OXF) | 123.1 - 319.4 | regulations.gov |

| Fenbendazole Sulfone (FBZ-SO2) | 186.5 - 221.3 | regulations.gov |

Sorption and Desorption Dynamics

Sorption describes the process of a chemical binding to soil particles, which reduces its concentration in the soil solution and consequently limits its mobility and bioavailability. mdpi.com This process is quantified by the soil adsorption coefficient (Kd) and, more universally, by the organic carbon-normalized sorption coefficient (Koc), which accounts for the influence of soil organic matter. chemsafetypro.comecetoc.org

Research on febantel and its metabolites shows they exhibit strong sorption to soil and sediment. A study on febantel in river sediments reported Koc values ranging from 1490 to 3894 L/kg, indicating a high affinity for sorption. researchgate.net Its primary metabolite, fenbendazole, demonstrates even stronger binding, with reported Koc values between 31,500 and 50,000 L/kg. cabidigitallibrary.org This high Koc value signifies very low mobility, as the compound is tightly bound to soil organic carbon. cabidigitallibrary.orgresearchgate.net Such strong sorption is a primary reason for the low leaching potential observed for these compounds. The batch equilibrium experiments used to determine these sorption coefficients require precise measurement of the compound's concentration in both the aqueous and solid phases, a task for which the use of deuterated internal standards is critical to ensure accuracy. nih.gov

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for Febantel and its Metabolite

| Compound | Koc Value (L/kg) | Mobility Potential | Source |

|---|---|---|---|

| Febantel (in river sediment) | 1,490 - 3,894 | Low | researchgate.net |

| Fenbendazole | > 1,100 | Low | researchgate.net |

| Fenbendazole | 31,500 - 50,000 | Very Low / Immobile | cabidigitallibrary.org |

Advanced Research and Future Directions in Deuterated Anthelmintic Studies

Development of Novel Deuterated Anthelmintic Derivatives for Research

The deliberate incorporation of deuterium (B1214612) into anthelmintic molecules is a key strategy in modern medicinal chemistry and drug discovery. This approach allows researchers to fine-tune the properties of existing drugs and to develop new chemical entities with improved characteristics.

The design of new isotopic analogs of anthelmintics involves the strategic replacement of hydrogen atoms with deuterium at specific molecular positions. This process, known as selective deuteration, can influence the metabolic fate of a drug. The synthesis of these analogs requires specialized chemical methods to ensure the precise placement and high isotopic enrichment of deuterium. These deuterated compounds are often used as internal standards in bioanalytical methods to ensure accurate quantification of the parent drug in complex biological matrices.

Design and Synthesis of New Isotopic Analogs

Integration of Stable Isotope Tracing with Systems Biology Approaches

Stable isotope tracing, utilizing compounds like Febantel-d6, is a powerful technique that can be integrated with systems biology to provide a holistic view of a drug's mechanism of action and its effects on the host and parasite.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be enhanced by the use of stable isotope-labeled compounds. By tracing the metabolic fate of a deuterated drug, researchers can identify its metabolites and understand the metabolic pathways it influences. Fluxomics, a related field, measures the rates of metabolic reactions within a biological system, providing dynamic information about pathway activity.

Proteomics focuses on the entire set of proteins produced by an organism. Deuterated ligands can be used in "chemical proteomics" to identify the protein targets of a drug. Techniques such as thermal shift assays or affinity chromatography with deuterated probes can help confirm target engagement and elucidate the mechanism of action at the molecular level.

Metabolomics and Fluxomics for Comprehensive Pathway Analysis

Emerging Analytical Techniques for Deuterated Compound Analysis

The analysis of deuterated compounds requires sensitive and specific analytical methods. Mass spectrometry (MS) coupled with chromatography is the cornerstone of these analyses.

Recent advancements have led to the development of highly sophisticated analytical platforms. For instance, a multiresidue method using isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantification of various veterinary drugs, including this compound, in food products like meat, shrimp, and fish. scielo.br This method allows for the simultaneous analysis of multiple drug classes in a single, rapid run. scielo.br The use of deuterated internal standards, such as this compound, is crucial for the accuracy and reliability of these methods, compensating for matrix effects and variations in sample preparation. scielo.brrsc.org

Table of Compounds

| Compound Name |

| This compound |

| Febantel (B1672320) |

| Deuterium |

| Fenbendazole (B1672488) |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1173021-79-8 | veeprho.compharmaffiliates.comhpc-standards.uschemicalbook.com |

| Molecular Formula | C20H16D6N4O6S | veeprho.compharmaffiliates.comhpc-standards.uschemicalbook.com |

| Molecular Weight | 452.51 g/mol | veeprho.compharmaffiliates.com |

| IUPAC Name | Trideuteriomethyl N-[N?-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | veeprho.com |

| Parent Drug | Febantel | veeprho.com |

| Primary Use | Research, Internal Standard | scielo.brtheclinivex.com |

| Purity (Typical) | >95% |

High-Resolution Mass Spectrometry and Advanced Data Processing

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the structural elucidation and quantification of drug metabolites. diva-portal.orgijpras.com In the context of deuterated anthelmintics, HRMS instruments like Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements. diva-portal.orgijpras.com This accuracy allows researchers to confidently determine the elemental composition of a molecule, distinguishing between the deuterated standard (e.g., this compound) and its non-labeled counterparts or metabolites with near-perfect certainty. diva-portal.org

The study of Febantel metabolism often involves tracking its conversion to its active metabolites, Fenbendazole and Oxfendazole (B1322). The use of a deuterated internal standard is crucial for accurate quantification in complex biological matrices like plasma. nih.gov For instance, in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, a deuterated standard such as Fenbendazole-d3 (B588382) (a metabolite of this compound) is used to correct for variations during sample preparation and ionization. nih.gov

Advanced data processing is essential to manage the vast and complex datasets generated by HRMS. diva-portal.orgcapes.gov.br Sophisticated software utilizes algorithms for mass defect filtering, isotope pattern matching, and product ion analysis to automatically detect and tentatively identify drug-related metabolites. capes.gov.brlcms.cz This combination of high-resolution data acquisition and intelligent data mining accelerates the metabolite identification process significantly. lcms.cz

Research Findings: A validated UPLC-MS/MS method for the simultaneous quantification of Febantel and its active metabolites in dog plasma highlights the practical application of these technologies. nih.gov In such studies, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. nih.gov The method tracks specific precursor-to-product ion transitions for each analyte and the deuterated internal standard. The use of Fenbendazole-d3 as an internal standard ensures high accuracy (90.66% to 110.28%) and precision (1.08% to 14.26%) for the quantification of Febantel and its metabolites. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Febantel | 447.1 | 415.1 | Positive ESI |

| Fenbendazole | 300.0 | 268.1 | Positive ESI |

| Oxfendazole | 316.0 | 159.0 | Positive ESI |

| Fenbendazole-d3 (Internal Standard) | 303.0 | 268.1 | Positive ESI |

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a powerful collection of techniques that visualize the spatial distribution of molecules directly within biological tissue sections without the need for labels like fluorophores or antibodies. acs.org This provides crucial information on where a drug and its metabolites are localized, offering insights into target engagement, off-target accumulation, and metabolic processing at a tissue and even cellular level. researchgate.net

The use of deuterated compounds like this compound is particularly advantageous in IMS. In quantitative IMS studies, a deuterated internal standard can be sprayed uniformly onto the tissue section to correct for matrix effects—variations in ionization efficiency caused by the diverse chemical composition of different tissue regions. acs.org This approach significantly improves the accuracy of drug quantification across heterogeneous samples. acs.org

Key IMS techniques applicable to deuterated drug studies include:

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI: A widely used technique for imaging a broad range of molecules, from small drug molecules to large proteins, directly from tissue. acs.org It is a powerful tool for the spatial quantitative analysis of exogenous compounds. acs.org

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution technique enables the measurement of isotope ratios at a subcellular level, with a lateral resolution often below 100 nm. researchgate.netnih.gov It is exceptionally well-suited for tracing deuterated metabolic compounds within individual cells and organelles, providing dynamic functional information. nih.gov

By applying these imaging technologies, researchers can move beyond simple concentration measurements in plasma or tissue homogenates. They can directly observe, for example, whether Febantel or its active metabolites accumulate in specific tissues or even in the target parasites themselves, providing a deeper understanding of the drug's mechanism of action and disposition.

| Technique | Principle | Typical Spatial Resolution | Application in Deuterated Studies |

|---|---|---|---|

| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. | 10-50 µm | Quantitative imaging of drug and metabolite distribution; use of deuterated standards to correct for matrix effects. acs.org |

| NanoSIMS | A focused ion beam sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. | <100 nm | High-resolution tracing of deuterated compounds at the cellular and subcellular level; precise isotope ratio measurements. nih.gov |

Q & A

Q. What analytical validation parameters are critical when employing Febantel-d6 as an internal standard in pharmacokinetic studies?

Methodological Answer: Validation must include accuracy (comparison of measured vs. known concentrations), precision (inter-day and intra-day variability), recovery (extraction efficiency from biological matrices), and matrix effects (ion suppression/enhancement in LC-MS/MS). Calibration curves should span the expected concentration range, with deuterated analogs correcting for instrument drift. Parallel validation using spiked blank matrices ensures reliability .

Q. How to optimize chromatographic conditions to distinguish this compound from its non-deuterated analogue in high-throughput screening?

Methodological Answer: Use reversed-phase columns with sub-2µm particles for high resolution. Adjust mobile phase composition (e.g., acetonitrile/ammonium formate) to exploit subtle polarity differences caused by deuterium. Optimize gradient elution parameters (flow rate, temperature) to achieve baseline separation. Confirm specificity via mass transitions (m/z) unique to this compound .

Q. What are the key considerations for preparing stable stock solutions of this compound in long-term metabolic studies?

Methodological Answer: Dissolve in deuterium-free solvents (e.g., methanol-d4) to minimize isotopic exchange. Store at -80°C under inert gas (argon) to prevent degradation. Validate stability via periodic LC-MS/MS analysis over 6–12 months. Include control samples to monitor deuterium loss under storage conditions .

Advanced Research Questions

Q. How to design a controlled study comparing extraction efficiencies of this compound across different sample preparation techniques?

Methodological Answer: Apply the PICOT framework :

- Population: Spiked plasma/liver homogenate samples.

- Intervention: Liquid-liquid extraction (LLE), solid-phase extraction (SPE), protein precipitation.

- Comparison: Recovery rates (%) quantified via LC-MS/MS.

- Outcome: Identify the most efficient method with minimal matrix interference.

- Time: Analyze extraction kinetics at 0, 24, 48 hours. Use ANOVA to compare mean recoveries, with post-hoc Tukey tests for pairwise comparisons .

Q. What strategies resolve discrepancies in deuterium retention rates of this compound under varying pH conditions?

Methodological Answer: Conduct pH-controlled stability studies (pH 2–9) using buffered solutions. Monitor deuterium loss via high-resolution mass spectrometry (HRMS) and correlate with hydrogen-deuterium exchange kinetics. Apply Arrhenius modeling to predict degradation rates. Validate findings using isotopic ratio analysis (e.g., δ²H NMR) .

Q. How to address isotopic interference when quantifying this compound in multi-component veterinary drug formulations?

Methodological Answer: Implement tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for unique fragment ions. Use chromatographic peak deconvolution algorithms to resolve co-eluting isotopes. Validate method robustness via spike-and-recovery experiments in formulation matrices .

Q. What statistical approaches are appropriate for assessing batch-to-batch variability in deuterium labeling efficiency of this compound?

Methodological Answer: Perform multivariate analysis (e.g., PCA) on isotopic purity data from multiple synthesis batches. Use control charts (X-bar and R charts) to monitor mean labeling efficiency (±3σ limits). Apply regression analysis to identify process parameters (e.g., reaction temperature, catalyst concentration) influencing variability .

Contradiction Analysis & Experimental Design

Q. How to reconcile conflicting data on this compound’s metabolic stability in avian vs. mammalian models?

Methodological Answer: Conduct cross-species in vitro microsomal assays under standardized conditions (pH 7.4, 37°C). Compare metabolic half-lives (t½) and metabolite profiles via UPLC-QTOF. Use species-specific cytochrome P450 inhibitors to identify enzyme contributions. Apply Bland-Altman analysis to quantify inter-species variability .

Q. What experimental controls are essential when evaluating this compound’s stability in photodegradation studies?

Methodological Answer: Include:

- Dark controls (samples shielded from light).

- Positive controls (non-deuterated Febantel under identical conditions).

- Isotopic controls (D2O-spiked samples to monitor exchange). Quantify degradation via UV-vis spectroscopy and HRMS, reporting % deuterium retention over time .

Methodological Frameworks

Q. How to apply the FINER criteria to a study investigating this compound’s role in parasite resistance mechanisms?

Methodological Answer:

- Feasible: Ensure access to resistant parasite strains and LC-HRMS instrumentation.

- Interesting: Link deuterium effects to metabolic pathway alterations.

- Novel: Investigate unstudied isoforms of cytochrome P450.

- Ethical: Obtain approval for animal/human-derived parasite samples.

- Relevant: Address gaps in anthelmintic resistance literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.